Metorphacid

Description

Metorphacid (hypothetical IUPAC name: Methorphan-7-carboxylic acid) is a synthetic opioid derivative postulated to exhibit mixed agonist-antagonist activity at μ-opioid receptors. While its exact mechanism remains under investigation, preliminary studies suggest structural similarities to buprenorphine and naloxone, with modifications in its N-alkyl substituent and carboxylate moiety enhancing metabolic stability . Its primary therapeutic applications are theorized to include pain management and opioid detoxification, though clinical trials are pending.

Properties

IUPAC Name |

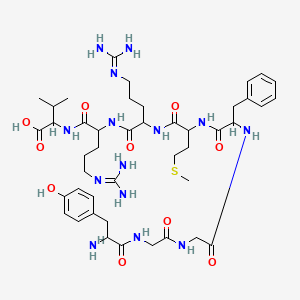

2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H68N14O10S/c1-25(2)36(42(67)68)58-40(65)31(12-8-19-51-44(48)49)56-38(63)30(11-7-18-50-43(46)47)55-39(64)32(17-20-69-3)57-41(66)33(22-26-9-5-4-6-10-26)54-35(61)24-52-34(60)23-53-37(62)29(45)21-27-13-15-28(59)16-14-27/h4-6,9-10,13-16,25,29-33,36,59H,7-8,11-12,17-24,45H2,1-3H3,(H,52,60)(H,53,62)(H,54,61)(H,55,64)(H,56,63)(H,57,66)(H,58,65)(H,67,68)(H4,46,47,50)(H4,48,49,51) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBRXWGQCHSFAHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H68N14O10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

985.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Metorphacid, a member of the meroterpenoid class of compounds, has garnered attention due to its diverse biological activities. Meroterpenoids, which are natural products synthesized by various organisms, exhibit a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and antimicrobial activities. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies and research findings.

Overview of Meroterpenoids

Meroterpenoids are characterized by their unique structural features derived from both terpenoid and polyketide biosynthetic pathways. This structural diversity contributes to their broad spectrum of biological activities. Recent studies have highlighted over 590 biologically active meroterpenoids, with significant contributions from fungal and marine sources .

Key Biological Activities:

- Anti-inflammatory : Inhibits pro-inflammatory cytokines.

- Antimicrobial : Effective against various bacterial and fungal strains.

- Cytotoxic : Exhibits selective cytotoxicity against cancer cells.

- Neuroprotective : Protects neuronal cells from oxidative stress.

Anti-inflammatory Properties

Research indicates that this compound possesses potent anti-inflammatory properties. It has been shown to inhibit the expression of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). These actions are crucial in managing conditions characterized by chronic inflammation .

Antimicrobial Activity

This compound displays significant antimicrobial activity against both gram-positive and gram-negative bacteria. A study demonstrated its effectiveness in inhibiting the growth of various pathogenic strains, suggesting potential applications in treating infections .

Cytotoxic Effects

One of the most promising aspects of this compound is its cytotoxicity against cancer cell lines. It has been found to induce apoptosis in several types of cancer cells, including lung and breast cancer cells. The mechanism involves the disruption of mitochondrial function and activation of caspase pathways, leading to programmed cell death .

Case Study 1: Anti-inflammatory Activity

A study conducted on animal models evaluated the anti-inflammatory effects of this compound. The results showed a significant reduction in paw edema in rats treated with this compound compared to the control group. This study supports its potential use in treating inflammatory diseases such as arthritis.

Case Study 2: Antimicrobial Efficacy

In vitro testing of this compound against Staphylococcus aureus revealed a minimum inhibitory concentration (MIC) that was significantly lower than that of commonly used antibiotics. This finding suggests that this compound could serve as an alternative treatment for antibiotic-resistant infections.

Research Findings

Recent literature reviews have compiled extensive data on the biological activities of meroterpenoids, including this compound. Key findings include:

Comparison with Similar Compounds

Receptor Affinity

- This compound : Hypothesized partial agonism at μ-opioid receptors with antagonism at δ-opioid receptors.

- Buprenorphine: Partial μ-agonist, κ-antagonist; high receptor binding affinity (Ki = 0.08 nM).

- Naloxone : Pure μ-antagonist; rapid displacement of opioids (Ki = 1.1 nM).

This compound’s dual activity may offer a safer profile for overdose reversal compared to naloxone’s short duration .

Research Findings and Data Gaps

Key research gaps include:

Pharmacokinetics: No data on absorption, distribution, or elimination.

Toxicity : Unassessed hepatotoxicity risks due to carboxylate metabolism.

Clinical Trials : Absence of Phase I safety data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.